molecular formula C9H10BrF2NO B13053919 1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL

1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL

Katalognummer: B13053919
Molekulargewicht: 266.08 g/mol
InChI-Schlüssel: MFAKSCMQXMQSKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is an organic compound with the molecular formula C9H10BrF2NO and a molecular weight of 266.08 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and two fluorine atoms attached to a phenyl ring, along with a hydroxyl group on the propan-2-ol moiety. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of ketones or aldehydes from the hydroxyl group.

    Reduction: Formation of amines from nitro groups.

Wissenschaftliche Forschungsanwendungen

1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds with active sites, while the bromine and fluorine atoms contribute to its binding affinity through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-2,6-difluoroaniline: Shares the bromine and fluorine substituents but lacks the amino and hydroxyl groups.

    1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL: Similar structure with a chlorine atom instead of bromine.

    1-Amino-1-(4-bromo-2,6-dichlorophenyl)propan-2-OL: Contains additional chlorine atoms on the phenyl ring.

Uniqueness

1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is unique due to the combination of its amino, hydroxyl, bromine, and fluorine substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields .

Eigenschaften

Molekularformel

C9H10BrF2NO

Molekulargewicht

266.08 g/mol

IUPAC-Name

1-amino-1-(4-bromo-2,6-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3

InChI-Schlüssel

MFAKSCMQXMQSKT-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C1=C(C=C(C=C1F)Br)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.